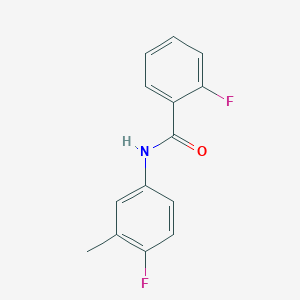

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluoro-N-(phenyl)benzamide derivatives often involves strategies such as activation-deactivation of inter-peptide bonds induced by the position of the halogen atom in the benzene ring. These methods are crucial for understanding the synthesis pathways of compounds like 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide. For instance, Moreno-Fuquen et al. (2022) describe the synthesis and characterization of fluoro-N-(phenyl)benzamide isomers, showcasing the impact of halogen positioning on molecular stability and structure, which could be relevant to the synthesis of our target compound (Moreno-Fuquen et al., 2022).

Molecular Structure Analysis

The molecular structure of fluoro-N-(phenyl)benzamide derivatives, including this compound, is significantly influenced by the halogen atoms present in the compound. Studies like that by Suchetan et al. (2016) on the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides provide insights into the structural variations brought about by different halogen substitutions, which are key to understanding the molecular structure of our target compound (Suchetan et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving this compound are influenced by the presence of fluorine atoms, which can affect the compound's reactivity and interaction with other chemicals. The study on fluorogenic reagents for thiols by Toyo’oka et al. (1989), although not directly related to our compound, highlights the role of fluorine in determining the chemical reactivity of fluorinated compounds (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are critical for its application in various fields. Research on the disorder-induced concomitant polymorphism in fluoro-N-(phenyl)benzamide by Chopra and Row (2008) provides valuable data on how structural disorder influences the physical properties of similar compounds, which could be extrapolated to our target compound (Chopra & Row, 2008).

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, is essential for its practical applications. The work on the synthesis, crystal structure, and biological activity of fluorinated benzothiazoles by Hutchinson et al. (2001), though focused on benzothiazoles, sheds light on how fluorination affects the chemical properties of aromatic compounds, which can be relevant to our compound's chemical behavior (Hutchinson et al., 2001).

Applications De Recherche Scientifique

Intermolecular Interactions and Crystal Structures : Halogen-substituted benzanilides, including variants of 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide, have been analyzed for their crystal structures and weak interactions involving halogens. These studies reveal the importance of N–H···O hydrogen bonds and weak interactions like C–H···F and Cl···Cl in determining the crystalline lattice structures of these compounds (Chopra & Row, 2005).

Neurological Research Applications : In the field of neuroscience, particularly in studies related to Alzheimer's disease, fluorinated benzamides have been used as molecular imaging probes in positron emission tomography (PET) studies. This application helps in quantifying receptor densities in the brain, providing insights into neurological disorders (Kepe et al., 2006).

Polymorphism in Crystal Structures : The phenomenon of concomitant polymorphism in certain fluoro-substituted benzamides, including those similar to this compound, has been identified and linked to disorder in crystal structures. This research is crucial for understanding the physical properties of these compounds (Chopra & Row, 2008).

Antimicrobial and Antitumor Properties : Fluorinated benzamides have been studied for their antimicrobial and antitumor properties. Some compounds in this category show significant activity against fungi and certain microorganisms. This research has implications for the development of new pharmaceuticals (Carmellino et al., 1994; Hutchinson et al., 2001), (Hutchinson et al., 2001).

Spectroscopic Studies : Vibrational spectroscopic studies of fluorinated benzamides, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, provide insights into the molecular behavior and interactions within these compounds. These studies are essential for understanding the physical and chemical properties of the molecules (Ushakumari et al., 2008).

Propriétés

IUPAC Name |

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-8-10(6-7-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYFYFVGGFKIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-2-phenyl-3-(pyridin-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B2485764.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)